4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate, also known as TAS-205, is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). [] H-PGDS is an enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory and allergic responses. [] TAS-205 has been investigated in preclinical and clinical studies for its potential therapeutic benefits in treating conditions like Duchenne muscular dystrophy (DMD) and allergic rhinitis. [, , ]
While the abstracts do not provide specific details on the molecular structure analysis of TAS-205, one study utilized molecular dynamics simulations to investigate the stability of the ternary complex formed between cereblon (CRBN), a PROTAC (proteolysis-targeting chimera) incorporating TAS-205, and H-PGDS. [] This suggests that computational methods have been employed to study its structural features and interactions with target proteins.
TAS-205 exerts its therapeutic effects by selectively inhibiting H-PGDS. [, ] By inhibiting H-PGDS, TAS-205 reduces the production of PGD2. [] PGD2 is known to be involved in inflammatory responses and muscle necrosis, particularly in the context of DMD. [, ] Therefore, by lowering PGD2 levels, TAS-205 is believed to mitigate inflammation and muscle damage, potentially slowing disease progression. [, ]
TAS-205 has been extensively investigated for its potential in treating DMD. [, , ] Preclinical studies using DMD animal models like mdx mice and dystrophic dogs have shown promising results, with TAS-205 demonstrating the ability to reduce muscle inflammation, decrease muscle necrosis, and improve muscle function and activity. [] These findings led to the initiation of clinical trials to evaluate its safety and efficacy in humans. [, ]
Phase I clinical trials in Japanese DMD patients assessed the safety, pharmacokinetics, and pharmacodynamics of TAS-205, paving the way for further investigation. [, ] A subsequent early phase II trial explored the efficacy and safety of TAS-205 in a larger cohort of DMD patients. [] While the results of this trial indicated that TAS-205 was well-tolerated, further research is needed to definitively determine its clinical efficacy in DMD. []
One study explored the potential synergistic effects of TAS-205 with other anti-allergic medications in a guinea pig model of allergic rhinitis. [] Although specific details were not provided in the abstract, this suggests that TAS-205 may have applications in managing allergic conditions by reducing inflammation associated with PGD2.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5